MFCD31714241
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Overview
Description
This compound is characterized by its molecular formula C9H13BrClNS and a molecular weight of 282.63 g/mol . It is a brominated aromatic amine derivative, which makes it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-benzylsulfanyl)-ethylamine hydrochloride typically involves the reaction of 3-bromo-benzyl chloride with ethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This involves using high-purity starting materials, controlled reaction conditions, and efficient purification techniques such as recrystallization or column chromatography. The industrial production also emphasizes safety measures to handle brominated compounds and prevent environmental contamination.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-benzylsulfanyl)-ethylamine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding benzylsulfanyl-ethylamine.
Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiolate under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Benzylsulfanyl-ethylamine.
Substitution: Various substituted benzylsulfanyl-ethylamine derivatives.
Scientific Research Applications
2-(3-Bromo-benzylsulfanyl)-ethylamine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in developing pharmaceuticals, particularly those targeting neurological pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-benzylsulfanyl)-ethylamine hydrochloride involves its interaction with various molecular targets. The bromine atom and the amine group allow it to participate in a range of chemical reactions, making it a versatile intermediate. In biological systems, it can interact with enzymes and receptors, potentially modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromo-benzylsulfanyl)-ethylamine hydrochloride
- 2-(3-Chloro-benzylsulfanyl)-ethylamine hydrochloride
- 2-(3-Methyl-benzylsulfanyl)-ethylamine hydrochloride
Uniqueness
2-(3-Bromo-benzylsulfanyl)-ethylamine hydrochloride is unique due to the presence of the bromine atom at the meta position on the benzyl ring. This specific substitution pattern can influence its reactivity and interaction with other molecules, making it distinct from its analogs with different substituents.
Properties
IUPAC Name |
2-[(3-bromophenyl)methylsulfanyl]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNS.ClH/c10-9-3-1-2-8(6-9)7-12-5-4-11;/h1-3,6H,4-5,7,11H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWEMPFKSAOPJOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CSCCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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